Cas no 2172275-56-6 (4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid)

4-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid is a specialized fluorinated benzoic acid derivative featuring an Fmoc-protected cyclopropaneamido moiety. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its dual functional groups, enabling selective modifications and conjugation. The Fmoc group provides orthogonal protection for amine functionalities, facilitating solid-phase peptide synthesis (SPPS) under mild deprotection conditions. The difluorobenzoic acid segment enhances metabolic stability and bioavailability, making it useful in designing bioactive molecules. Its rigid cyclopropane linker contributes to conformational constraint, improving binding affinity in target interactions. This reagent is suited for applications requiring precise structural control in drug discovery and bioconjugation.
4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid structure
2172275-56-6 structure
Product name:4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid
CAS No:2172275-56-6
MF:C26H20F2N2O5
Molecular Weight:478.444213867188
CID:6040373
PubChem ID:165552169

4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid
    • EN300-1484664
    • 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid
    • 2172275-56-6
    • インチ: 1S/C26H20F2N2O5/c27-20-11-14(12-21(28)22(20)23(31)32)29-24(33)26(9-10-26)30-25(34)35-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11-12,19H,9-10,13H2,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: RQFDQBHEJNWQBO-UHFFFAOYSA-N
    • SMILES: FC1C(C(=O)O)=C(C=C(C=1)NC(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F

計算された属性

  • 精确分子量: 478.13402807g/mol
  • 同位素质量: 478.13402807g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 803
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 105Ų

4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1484664-50mg
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid
2172275-56-6
50mg
$827.0 2023-09-28
Enamine
EN300-1484664-100mg
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid
2172275-56-6
100mg
$867.0 2023-09-28
Enamine
EN300-1484664-1000mg
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid
2172275-56-6
1000mg
$986.0 2023-09-28
Enamine
EN300-1484664-5000mg
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid
2172275-56-6
5000mg
$2858.0 2023-09-28
Enamine
EN300-1484664-1.0g
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid
2172275-56-6
1g
$0.0 2023-06-06
Enamine
EN300-1484664-10000mg
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid
2172275-56-6
10000mg
$4236.0 2023-09-28
Enamine
EN300-1484664-250mg
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid
2172275-56-6
250mg
$906.0 2023-09-28
Enamine
EN300-1484664-2500mg
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid
2172275-56-6
2500mg
$1931.0 2023-09-28
Enamine
EN300-1484664-500mg
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid
2172275-56-6
500mg
$946.0 2023-09-28

4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid 関連文献

4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acidに関する追加情報

4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic Acid: A Comprehensive Overview

The compound with CAS No. 2172275-56-6, known as 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopropane ring, and a difluorobenzoic acid moiety. These structural features contribute to its unique chemical properties and make it an interesting subject for both academic and industrial research.

Recent studies have highlighted the importance of Fmoc groups in protecting amino functionalities during peptide synthesis. The Fmoc group is widely used in solid-phase synthesis due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached to an amino group, which is further connected to a cyclopropane ring. The cyclopropane moiety introduces strain into the molecule, potentially enhancing its reactivity and making it a valuable intermediate in organic synthesis.

The difluorobenzoic acid portion of the molecule adds electron-withdrawing effects, which can influence the electronic properties of the compound. This feature makes it particularly useful in applications where electron-deficient aromatic systems are required, such as in the design of sensors or electronic materials. Recent research has explored the use of difluorobenzoic acids in the development of novel materials for energy storage and conversion.

One of the most promising applications of this compound lies in its potential use as an intermediate in drug discovery. The combination of an Fmoc group, a cyclopropane ring, and a difluorobenzoic acid moiety creates a versatile platform for exploring new therapeutic agents. For instance, the Fmoc group can be used to protect sensitive functionalities during multi-step synthesis, while the cyclopropane ring can serve as a scaffold for attaching bioactive groups.

Moreover, the cyclopropane ring in this compound has been shown to exhibit unique reactivity under certain reaction conditions. Recent studies have demonstrated that cyclopropane-containing compounds can undergo ring-opening reactions to form larger rings or other functional groups. This property makes them valuable intermediates in total synthesis and organic transformations.

In terms of synthesis, this compound can be prepared through a combination of standard organic reactions, including nucleophilic substitutions, Friedel-Crafts acylations, and peptide coupling techniques. The use of Fmoc chemistry ensures that the amino group remains protected during these steps, allowing for precise control over the reaction sequence.

From an environmental perspective, this compound is not classified as a hazardous material or regulated substance under current regulations. Its synthesis and handling are considered safe when proper laboratory protocols are followed.

In conclusion, 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in organic chemistry, materials science, and pharmacology.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd